![molecular formula C8H12N2S2 B13268762 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4-methyl-1,3-thiazole](/img/structure/B13268762.png)
2-{[(Azetidin-3-yl)methyl]sulfanyl}-4-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Azetidin-3-yl)methyl]sulfanyl}-4-methyl-1,3-thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4-methyl-1,3-thiazole typically involves the reaction of azetidine derivatives with thiazole precursors under controlled conditions. One common method includes the reaction of azetidin-3-ylmethyl chloride with 4-methyl-1,3-thiazole-2-thiol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(Azetidin-3-yl)methyl]sulfanyl}-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring into a dihydrothiazole derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiazole derivatives
Substitution: Alkylated or acylated thiazole derivatives
Scientific Research Applications
2-{[(Azetidin-3-yl)methyl]sulfanyl}-4-methyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Mechanism of Action
The mechanism of action of 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4-methyl-1,3-thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole
- 2-{[(Azetidin-3-yl)methyl]sulfanyl}-1,3-thiazole
- 4-Methyl-1,3-thiazole-2-thiol
Uniqueness
2-{[(Azetidin-3-yl)methyl]sulfanyl}-4-methyl-1,3-thiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the azetidine ring enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H12N2S2 |
|---|---|
Molecular Weight |
200.3 g/mol |
IUPAC Name |
2-(azetidin-3-ylmethylsulfanyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H12N2S2/c1-6-4-11-8(10-6)12-5-7-2-9-3-7/h4,7,9H,2-3,5H2,1H3 |
InChI Key |
GCSNTZGURFBOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SCC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


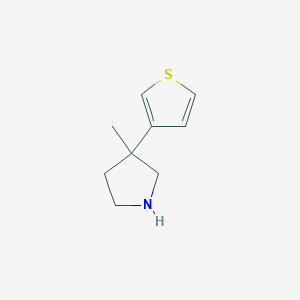
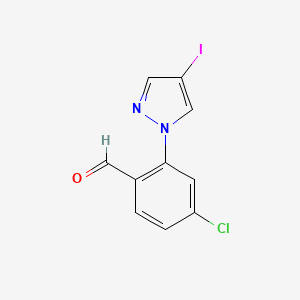
![2-Bromo-6-[(pentylamino)methyl]phenol](/img/structure/B13268702.png)
![3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13268709.png)
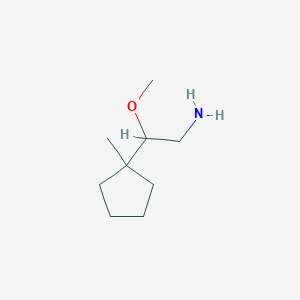
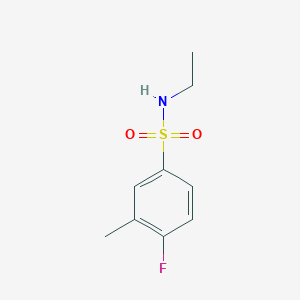
![4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B13268718.png)
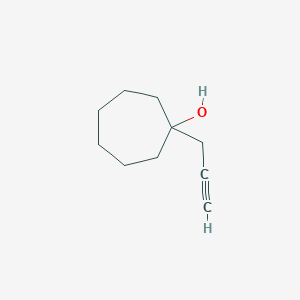


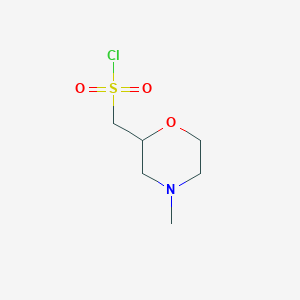
amine](/img/structure/B13268746.png)
![1-{[(4-Ethylphenyl)methyl]amino}propan-2-OL](/img/structure/B13268753.png)

